2-nitro-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
Properties
IUPAC Name |
2-nitro-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-10-8-11(2)15-14(9-10)19(3)17(24-15)18-16(21)12-6-4-5-7-13(12)20(22)23/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMAWICIIYVJHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=CC=C3[N+](=O)[O-])S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. One common route starts with the nitration of 1,3,5-trimethylbenzene to introduce the nitro group. This is followed by the formation of the benzothiazole ring through cyclization reactions involving appropriate sulfur and nitrogen sources. The final step involves the formation of the benzamide linkage through amide bond formation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance yield and reduce waste. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Reduction: Common reagents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic conditions.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products
Reduction: Produces the corresponding amine derivative.
Substitution: Yields various substituted benzothiazole derivatives.
Hydrolysis: Results in the formation of carboxylic acids and amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-nitro-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide have been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that benzothiazole derivatives effectively induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
Neuroprotective Effects
Benzothiazole derivatives are also being investigated for their neuroprotective effects. Research indicates that they can inhibit the aggregation of proteins associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves stabilizing misfolded proteins and preventing their aggregation .
Photonic Materials
The unique electronic properties of benzothiazole derivatives make them suitable for applications in photonic materials. The compound can be utilized in organic light-emitting diodes (OLEDs) due to its ability to emit light efficiently when excited. Studies have shown that modifying the molecular structure can enhance the luminescent properties of these compounds .
Sensor Development
Another promising application is in the development of chemical sensors. The compound can be functionalized to create sensors capable of detecting specific ions or molecules due to its selective binding properties. This application is particularly relevant in environmental monitoring and biomedical diagnostics .
Case Studies
Mechanism of Action
The mechanism of action of 2-nitro-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzothiazole ring can bind to enzyme active sites, inhibiting their function. This dual mechanism contributes to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between the target compound and related benzamide derivatives:
Key Observations :
- Nitro vs.
- Benzothiazole Core : The 3,5,7-trimethyl substitution on the benzothiazole ring likely increases steric hindrance compared to unsubstituted analogs (e.g., ), affecting binding to biological targets.
- Hydrogen Bonding: Unlike 2-nitro-N-(2-nitrophenyl)benzamide, which forms N–H⋯O and C–H⋯O hydrogen bonds for 3D packing , the target compound’s nitro group may participate in weaker C–H⋯O interactions due to the absence of an amide N–H donor.
Crystallographic and Computational Insights
- Crystal Packing : The (2Z)-configuration ensures planarity, as seen in (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide, which adopts a rigid geometry conducive to stacking interactions .
- Computational Predictions : For related compounds, tools like Molinspiration predict drug-likeness parameters (e.g., logP, polar surface area) , suggesting the target compound may have favorable bioavailability.
Q & A
Q. What are the standard synthetic routes for preparing 2-nitro-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide?
Synthesis typically involves multi-step reactions starting with functionalized benzothiazole precursors. Key steps include:
- Condensation : Reacting a 3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-amine derivative with 2-nitrobenzoyl chloride under anhydrous conditions (e.g., pyridine as a base and solvent).
- Configuration control : Maintaining the Z-configuration requires inert atmospheres (e.g., nitrogen) and low-temperature conditions to prevent isomerization .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (methanol/water) ensures purity .
Q. How is the Z-configuration of the benzothiazol-2-ylidene moiety confirmed experimentally?
The Z-configuration is validated using:
- NMR spectroscopy : Distinct NOE (Nuclear Overhauser Effect) signals between the benzamide carbonyl and benzothiazole methyl groups confirm spatial proximity .
- X-ray crystallography : Single-crystal diffraction data (e.g., using SHELXL) resolves the planar geometry and double-bond orientation .
Q. What analytical techniques confirm purity and structural integrity of the compound?
- HPLC-MS : Quantifies purity and detects by-products.
- 1H/13C NMR : Assigns proton and carbon environments, verifying substituent positions.
- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
Advanced Research Questions
Q. What challenges arise in refining the crystal structure of this compound using SHELX software?
Common issues include:
- Disorder in methyl groups : Use PART instructions in SHELXL to model split positions and apply restraints (e.g., SIMU/DELU) .
- Twinning : If twinning is detected (e.g., via Rint > 0.05), apply twin laws (e.g., BASF parameter) during refinement .
- High-resolution data : Leverage SHELXL’s charge-flipping for improved electron density maps in cases of weak diffraction .
Q. How can spectroscopic data contradictions (e.g., unexpected substituent effects) be resolved?
- Cross-validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations).
- Dynamic effects : Variable-temperature NMR identifies rotational barriers in the benzamide or benzothiazole moieties .
- Crystallographic validation : Resolve ambiguities by correlating spectroscopic data with X-ray-derived bond lengths/angles .
Q. What strategies optimize reaction yields while minimizing by-products?
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate condensation.
- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates .
- Stepwise temperature control : Initial low temperatures (0–5°C) prevent side reactions, followed by gradual warming .
Q. How does hydrogen bonding influence the compound’s crystallographic packing?
- Graph set analysis : Classify hydrogen-bond motifs (e.g., R₂²(8) rings) using Etter’s rules to predict packing patterns .
- Non-classical interactions : Analyze C–H⋯O/F contacts (e.g., from X-ray data) to explain stabilization of layered structures .
Q. What computational methods predict biological activity based on the compound’s structure?
- Molecular docking : Screen against targets (e.g., PFOR enzyme) using AutoDock Vina to identify binding affinities .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with observed antimicrobial/anticancer activities .
Q. How can reaction intermediates be isolated and characterized during synthesis?
- Quenching and extraction : Halt reactions at defined intervals (monitored by TLC), isolate intermediates via liquid-liquid extraction.
- In-situ spectroscopy : Use FTIR or Raman to track intermediate formation in real time .
Q. How to validate the compound’s mechanism of action in biological systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
